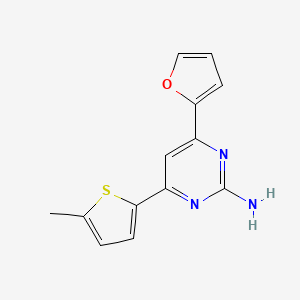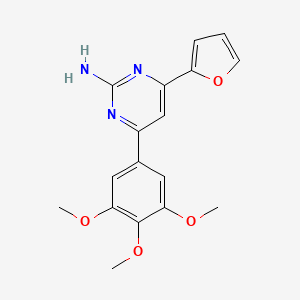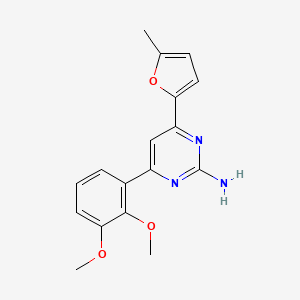![molecular formula C14H17NO5 B6348227 4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-75-5](/img/structure/B6348227.png)
4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic compound. It is related to furan platform chemicals (FPCs) which are directly available from biomass . FPCs have a unique structure and potentially valuable biological activity . This compound is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of this compound could potentially involve asymmetric total synthesis strategies . The synthesis might start from the reaction of a γ-keto acid with a chiral amine to construct a key intermediate, which then undergoes further reactions . The synthesis could also involve the use of Lewis acidic catalysts .Molecular Structure Analysis
The molecular structure of this compound involves a furan ring, a spiro[4.5]decane skeleton, and a carboxylic acid group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The spiro[4.5]decane skeleton is a bicyclic structure with one atom common to both rings .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. Carboxylic acids, like the one present in this compound, can undergo a variety of reactions, including nucleophilic acyl substitution reactions . The furan ring can also participate in various reactions .Aplicaciones Científicas De Investigación
FODC has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. It has been found to be useful in the synthesis of heterocyclic compounds, organophosphates, and other organic compounds. In addition, FODC has been used as a reagent, catalyst, or intermediate in organic synthesis. It has also been studied for its potential applications in drug design, as it can be used to modify the structure of existing drugs to improve their efficacy and safety.
Mecanismo De Acción
The mechanism of action of FODC is not yet fully understood. However, it is believed to act as a proton donor in organic synthesis reactions. This means that it can donate a proton to an electron-deficient species, resulting in the formation of a new bond. This process is known as protonation, and it can be used to modify the structure of existing molecules. Additionally, FODC can act as a catalyst, accelerating the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
The biochemical and physiological effects of FODC are not yet fully understood. However, it has been found to be useful in the synthesis of heterocyclic compounds, organophosphates, and other organic compounds. Additionally, it has been studied for its potential applications in drug design, as it can be used to modify the structure of existing drugs to improve their efficacy and safety. It is also believed to have antioxidant properties, which could potentially be beneficial in the prevention and treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FODC has several advantages in laboratory experiments. It is a stable, water-soluble molecule that can be easily synthesized using a variety of methods. Additionally, it can be used as a reagent, catalyst, or intermediate in organic synthesis. Furthermore, it has been studied for its potential applications in drug design, as it can be used to modify the structure of existing drugs to improve their efficacy and safety.
However, there are some limitations to the use of FODC in laboratory experiments. The mechanism of action of FODC is not yet fully understood, and its biochemical and physiological effects are not yet known. Additionally, it can be difficult to obtain pure samples of FODC, as it can easily be contaminated with other compounds.
Direcciones Futuras
There are several potential future directions for the study of FODC. More research is needed to understand the mechanism of action of FODC and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and economical methods for the synthesis of FODC. Furthermore, FODC could be studied for its potential applications in drug design, as it can be used to modify the structure of existing drugs to improve their efficacy and safety. Finally, more research is needed to understand the potential toxicological and environmental effects of FODC.
Métodos De Síntesis
FODC can be synthesized using a variety of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of a phenol and an alkyl halide in the presence of a base. FODC can also be synthesized from the reaction of an α-haloketone with an amine in the presence of a base. Other methods include the reaction of an alkyl halide and an alcohol in the presence of a base, the reaction of an alkyl halide and an aldehyde in the presence of a base, and the reaction of an alkyl halide and an aldehyde in the presence of a Lewis acid.
Propiedades
IUPAC Name |
4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12(11-5-4-8-19-11)15-10(13(17)18)9-20-14(15)6-2-1-3-7-14/h4-5,8,10H,1-3,6-7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPMHPNRYFSXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

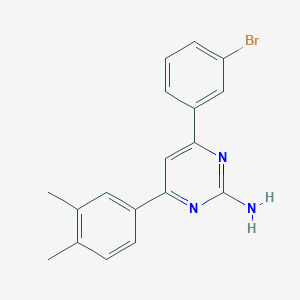
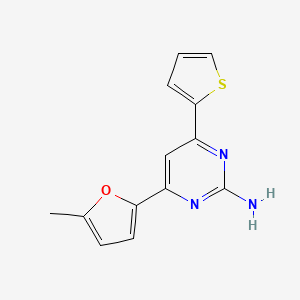
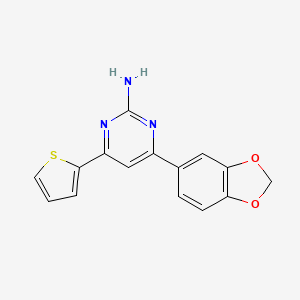
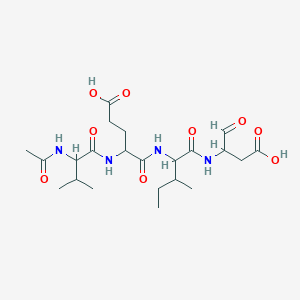
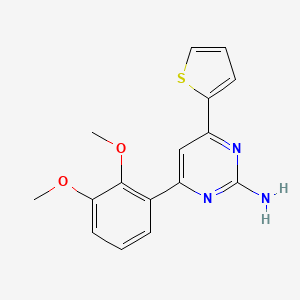
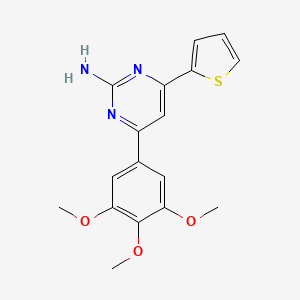
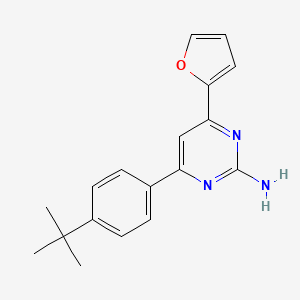
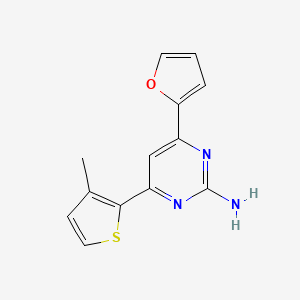
![4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6348190.png)
